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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-7-quinolinol

CAS No.: 92855-40-8

Cat. No.: B1530924

Get Quote

Executive Summary
2-Methyl-4-phenyl-7-quinolinol (MP7Q) (CAS: 92855-40-8) is a benzopyridine-based

fluorophore utilized primarily as a signal reporter in activatable ("smart") probes. Structurally

distinct from the widely used 7-Hydroxycoumarin (Umbelliferone) and Fluorescein, MP7Q offers

unique photophysical properties driven by its extended conjugation (4-phenyl group) and

potential for Excited-State Intramolecular Proton Transfer (ESIPT).

This guide evaluates MP7Q's performance in in-vitro enzymatic/analyte assays versus its in-

vivo imaging capabilities, providing a critical decision-making framework for probe developers.

Mechanism of Action & Photophysics
The utility of MP7Q relies on the masking of its 7-hydroxyl group.

OFF State: When the 7-OH is functionalized (e.g., esterified for esterase detection, or caged

with a boronate for

), fluorescence is quenched due to the suppression of the push-pull electron transfer system.
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ON State: Upon cleavage by the specific target, the free 7-hydroxyl group is restored. In

protic solvents, the phenolic form equilibrates with the phenolate or undergoes solvent-

assisted ESIPT, resulting in strong fluorescence emission.

Key Advantage: The 4-phenyl substituent extends the

-conjugation compared to standard quinolinols, inducing a bathochromic shift (red-shift) in
absorption and emission, which is critical for moving away from cellular autofluorescence.
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Figure 1: Activation mechanism of MP7Q-based probes. The specific analyte cleaves the

protecting group, releasing the fluorescent MP7Q core.

In-Vitro Performance
In a controlled environment, MP7Q derivatives excel due to their large Stokes shift, which

minimizes self-quenching and scattering interference.

3.1 Spectral Characteristics
Excitation:

(UV/Blue region).

Emission:

(Blue-Green), depending on solvent polarity.
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Stokes Shift:

. This is significantly larger than Fluorescein (~25 nm) and comparable to Coumarin.

3.2 Kinetic Stability & Sensitivity
MP7Q probes demonstrate superior hydrolytic stability compared to some ester-based

coumarins, reducing "false positives" caused by spontaneous hydrolysis in buffer.

Comparative Data: Hydrolytic Stability (pH 7.4, 37°C) | Probe Scaffold | Spontaneous

Hydrolysis Rate (

) | Quantum Yield (

) | pH Sensitivity (

) | | :--- | :--- | :--- | :--- | | MP7Q (Quinolinol) | Low (< 1%) | 0.4 - 0.6 | ~8.5 (Environment
Sensitive) | | 7-OH Coumarin | Moderate (~5%) | 0.6 - 0.8 | ~7.8 | | Fluorescein | Low | 0.9 |
~6.4 |

Scientist's Insight:The higher

of the quinolinol hydroxyl group means that at physiological pH (7.4), a significant portion
remains in the protonated (phenol) form unless the environment favors the phenolate. This
makes MP7Q an excellent candidate for intracellular pH sensing or ratiometric applications,
whereas Fluorescein is fully ionized and maximally bright but prone to rapid photobleaching.

In-Vivo Performance
While MP7Q performs well in cuvettes and cell lysates, its translation to live-animal imaging

presents specific challenges compared to Near-Infrared (NIR) probes.

4.1 Tissue Penetration & Autofluorescence
Limitation: The excitation maximum (~350 nm) falls within the UV range, which has poor

tissue penetration and excites endogenous fluorophores (NADH, FAD), leading to high

background noise.

Solution: MP7Q is best suited for superficial imaging (e.g., topical application, zebrafish, or

intravital microscopy) rather than deep-tissue whole-body imaging.
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4.2 Pharmacokinetics & Biodistribution
Lipophilicity: The 4-phenyl group significantly increases lipophilicity (

) compared to Coumarin (

).

BBB Permeability: MP7Q derivatives show high blood-brain barrier (BBB) permeability,

making them suitable scaffolds for neurodegenerative disease probes (e.g., targeting

aggregates or enzymes in the brain), provided the excitation issue is managed (e.g., using

two-photon excitation).

4.3 Washout & Retention
Retention: Due to the hydrophobic phenyl ring, MP7Q tends to associate with lipid

membranes and hydrophobic pockets in proteins. This reduces rapid washout, allowing for

longer integration times during imaging, but may increase non-specific binding background if

not carefully washed.

Comparative Analysis: MP7Q vs. Alternatives
Feature

MP7Q (2-Me-4-Ph-

7-OH-Quinoline)

7-Hydroxycoumarin

(4-MU)
1,8-Naphthalimide

Primary Use
Ratiometric sensing,

ESIPT probes

Standard enzyme

assays (HTS)

Two-photon imaging,

lysosomes

Excitation UV/Blue (~350 nm) UV (~360 nm) Blue (~400-450 nm)

Emission Blue-Green (~480 nm) Blue (~450 nm) Green (~520 nm)

Stokes Shift Large (>100 nm) Large (~90 nm) Moderate (~70 nm)

Solubility
Low (requires

DMSO/co-solvent)
Moderate Low

Photostability High Moderate Very High

In-Vivo Utility
Good (Two-

Photon/Surface)

Poor (Rapid

clearance)
Excellent (Tunable)
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Experimental Protocol: Validation of an MP7Q-Based
Probe
Objective: Validate the enzymatic activation and kinetic parameters of an MP7Q-ester probe

(e.g., for esterase activity).

Reagents:
Probe Stock: 10 mM MP7Q-Acetate in DMSO.

Buffer: PBS (pH 7.4) or HEPES (50 mM).

Enzyme: Porcine Liver Esterase (PLE).

Standard: Free 2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8).[1]

Workflow:
Spectral Scan (Absorbance/Emission):

Dilute Probe to 10

M in buffer.

Record spectra (Blank).

Add PLE (1 U/mL) and incubate for 30 min.

Record spectra again. Look for the emergence of the MP7Q emission peak at ~480 nm.

Kinetic Assay (

):

Prepare a 96-well plate.

Add Probe at concentrations ranging from 0 to 50

M.
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Initiate reaction with fixed Enzyme concentration.

Monitor fluorescence intensity at

nm every 30 seconds for 20 mins.

Selectivity Screen:

Incubate Probe with interfering species (BSA, GSH, Cys,

, Metal ions).

Criterion: Signal change should be < 5% compared to the specific target.
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Figure 2: Step-by-step validation workflow for MP7Q probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

